molecular formula C7H14N2O2 B8584717 N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide

N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide

Cat. No.: B8584717
M. Wt: 158.20 g/mol
InChI Key: ZULJWFAXUYIGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide is an organic compound that belongs to the class of hydroxamic acids. This compound is characterized by the presence of a hydroxylamine functional group attached to an acetamidine moiety, which is further connected to a tetrahydro-pyran ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide typically involves the following steps:

    Formation of the Tetrahydro-pyran Ring: The tetrahydro-pyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.

    Introduction of the Acetamidine Group: The acetamidine group can be introduced by reacting the tetrahydro-pyran derivative with acetamidine hydrochloride in the presence of a base such as sodium hydroxide.

    Hydroxylamine Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The acetamidine group can be reduced to form amine derivatives.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted hydroxylamine derivatives.

Scientific Research Applications

N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteinases.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide involves its interaction with specific molecular targets, such as metalloproteinases. The hydroxylamine group can chelate metal ions in the active site of these enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including the modulation of extracellular matrix degradation and the suppression of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-2-(tetrahydro-pyran-4-yl)-acetamide
  • N-hydroxy-4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl-acetamide

Uniqueness

N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced enzyme inhibition and therapeutic potential, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

N'-hydroxy-2-(oxan-4-yl)ethanimidamide

InChI

InChI=1S/C7H14N2O2/c8-7(9-10)5-6-1-3-11-4-2-6/h6,10H,1-5H2,(H2,8,9)

InChI Key

ZULJWFAXUYIGTQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC(=NO)N

Origin of Product

United States

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